N-Benzyldiethanolamine

Description

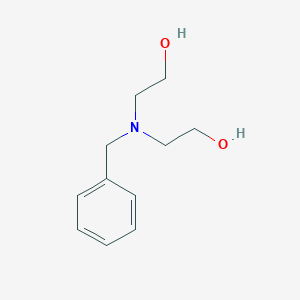

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[benzyl(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c13-8-6-12(7-9-14)10-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZIOHLLYXVEHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50143618 | |

| Record name | Ethanol, 2,2'-(benzylimino)di- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-32-6 | |

| Record name | 2,2′-[(Phenylmethyl)imino]bis[ethanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2,2'-(benzylimino)di- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyldiethanolamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-(benzylimino)di- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[(phenylmethyl)imino]bisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Benzyldiethanolamine chemical structure and properties

An In-depth Technical Guide to N-Benzyldiethanolamine

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound, with the CAS number 101-32-6, is a tertiary amine featuring a benzyl group and two hydroxyethyl groups attached to the nitrogen atom.[1][2] Its structure allows it to act as a tridentate ligand, forming stable complexes with metal ions through chelation involving the nitrogen and both oxygen atoms.[1]

Systematic Name: 2-[benzyl(2-hydroxyethyl)amino]ethanol[1]

Synonyms:

Molecular Formula: C₁₁H₁₇NO₂[1][2][4]

Molecular Weight: 195.26 g/mol [1][3][4]

Below is a 2D representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Physical State | Colorless to yellow to orange clear liquid | [2][3] |

| Boiling Point | 226 °C | [3][4] |

| Density | 1.09 g/cm³ | [3][4] |

| Refractive Index | 1.5370 to 1.5410 | [4] |

| Flash Point | 178 °C | [3] |

| Purity | >98.0% (GC) | [3] |

| Storage | Room temperature, under inert gas, in a cool and dark place (<15°C) | [3] |

| Air Sensitivity | Air Sensitive | [3] |

Table 2: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.32 | m | 5H | Aromatic-H |

| 3.73 | s | 2H | CH₂Ph |

| 3.63 | t | 4H | -CH₂OH |

| 2.74 | t | 4H | -NCH₂- |

| 2.89 | br s | 2H | -OH |

| Data sourced from The Royal Society of Chemistry.[1] |

Table 3: Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3300 | O-H stretching of hydroxyl groups |

| 3100-3000 | Aromatic C-H stretching |

| 3000-2800 | Aliphatic C-H stretching |

| 1250-1000 | C-N stretching of the tertiary amine |

| Characteristic absorption bands.[1] |

Synthesis of this compound

The primary method for synthesizing this compound is the N-alkylation of diethanolamine with a benzyl halide, such as benzyl chloride or benzyl bromide.[1] To favor the formation of the desired tertiary amine and minimize the production of quaternary ammonium salt by-products, an excess of diethanolamine is typically used.[1] The reaction is generally conducted at elevated temperatures, for instance, 95-100°C for 2 to 3 hours, to achieve a high yield.[1]

Experimental Protocol: Synthesis from Benzyl Bromide and Diethanolamine

This protocol is based on a general procedure for the synthesis of this compound.[4]

Materials:

-

Diethanolamine

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous acetone

Procedure:

-

To a round-bottom flask containing anhydrous acetone, add potassium carbonate (2.5 equivalents based on benzyl bromide).

-

Add diethanolamine (2.1 equivalents) to the suspension.

-

While stirring, add benzyl bromide (1.0 equivalent).

-

Heat the reaction mixture to reflux and continue for several hours (e.g., overnight) until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the resulting white suspension to remove the inorganic salts.

-

Remove the solvent from the filtrate by evaporation under reduced pressure to obtain the crude product as a yellow liquid.[4]

-

Further purification can be achieved by vacuum distillation.

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a versatile intermediate with applications in various areas of chemical synthesis and materials science.

-

Intermediate in Medicinal Chemistry: It serves as a building block for more complex molecular architectures in drug discovery projects.[1]

-

Synthesis of Macrocyclic and Chelating Ligands: Its structure is well-suited for the construction of macrocyclic compounds like aza-crown ethers.[1] These compounds are known for their ability to selectively bind metal ions.[1]

-

Polymer Chemistry: this compound can be integrated into polyurethane chains, where it functions as a chain extender.[1] The two hydroxyl groups react with isocyanate monomers, incorporating the N-benzyl group as a pendant moiety along the polymer chain.[1]

Safety and Handling

This compound is classified as causing skin and serious eye irritation.[3][5][6]

Hazard Statements:

Precautionary Measures:

-

Prevention: Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[3][5][6]

-

Response:

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[5] It is recommended to store in a cool, dark place under an inert gas.[3]

For further details, consult the Safety Data Sheet (SDS) for this compound (CAS 101-32-6).[5][6][7]

References

- 1. This compound Research Chemical [benchchem.com]

- 2. CAS 101-32-6: 2-[benzyl(2-hydroxyethyl)amino]ethan-1-ol [cymitquimica.com]

- 3. This compound | 101-32-6 | TCI Deutschland GmbH [tcichemicals.com]

- 4. 2,2'-(BENZYLIMINO)DIETHANOL | 101-32-6 [chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

Synthesis of N-Benzyldiethanolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Benzyldiethanolamine is a tertiary amine featuring a benzyl group and two hydroxyethyl groups attached to a central nitrogen atom. This structure makes it a valuable intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and macrocyclic compounds like aza-crown ethers. This technical guide provides an in-depth overview of the primary synthesis mechanisms and pathways for this compound, complete with experimental protocols and quantitative data.

Core Synthesis Pathways

The synthesis of this compound is primarily achieved through two main synthetic strategies: the N-alkylation of diethanolamine and the reductive amination of benzaldehyde with diethanolamine. A third, less detailed but common, method involves the reaction of benzylamine with ethylene oxide.

N-Alkylation of Diethanolamine with Benzyl Chloride

This is the most direct and widely employed method for synthesizing this compound. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of diethanolamine attacks the benzylic carbon of benzyl chloride, displacing the chloride ion.

The overall reaction is as follows:

C₆H₅CH₂Cl + HN(CH₂CH₂OH)₂ → C₆H₅CH₂N(CH₂CH₂OH)₂ + HCl

A base, such as sodium carbonate, is crucial to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the diethanolamine and driving the reaction to completion.[1][2] An excess of diethanolamine is often used to favor the formation of the desired tertiary amine and suppress the formation of the quaternary ammonium salt by-product.[1]

Reductive Amination of Benzaldehyde with Diethanolamine

Reductive amination offers an alternative route to this compound. This one-pot reaction involves the initial formation of an iminium ion intermediate from the condensation of benzaldehyde and diethanolamine, which is then reduced in situ to the final tertiary amine.[3] Various reducing agents can be employed, with sodium borohydride being a common choice.[4] Catalytic hydrogenation over metals like palladium or using catalysts such as copper chromite are also effective.[5]

The reaction proceeds in two main steps:

-

Iminium Ion Formation: C₆H₅CHO + HN(CH₂CH₂OH)₂ ⇌ [C₆H₅CH=N⁺(CH₂CH₂OH)₂] + H₂O

-

Reduction: [C₆H₅CH=N⁺(CH₂CH₂OH)₂] + [H] → C₆H₅CH₂N(CH₂CH₂OH)₂

Reaction of Benzylamine with Ethylene Oxide

A common industrial approach for the synthesis of alkanolamines is the reaction of an amine with an epoxide. In this case, benzylamine reacts with two equivalents of ethylene oxide under controlled temperature and pressure to yield this compound.[1] This reaction proceeds through a sequential nucleophilic ring-opening of the ethylene oxide molecules.

C₆H₅CH₂NH₂ + 2 (CH₂)₂O → C₆H₅CH₂N(CH₂CH₂OH)₂

Quantitative Data Summary

The following table summarizes key quantitative data from various reported synthesis protocols for this compound.

| Synthesis Method | Reactants | Molar Ratio (Amine:Alkylating/Carbonyl) | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| N-Alkylation | Diethanolamine, Benzyl Chloride | 2:1 to 3:1 | Water or none | 95-100 | 2-3 | High | [1] |

| N-Alkylation | Diethanolamine, Benzyl Chloride | Not specified | Methylene Dichloride | 30 | 20-22 | 66-68 (weight) | [2][6] |

| Reductive Amination | Ethanolamine, Benzaldehyde | 1:1 | Benzene | 140 | 1 | Not specified |

Experimental Protocols

Protocol 1: N-Alkylation of Diethanolamine with Benzyl Chloride

This protocol is based on a common laboratory-scale synthesis.

Materials:

-

Diethanolamine

-

Benzyl chloride

-

Sodium carbonate

-

Water (optional, as solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethanolamine and water (if used). A molar excess of diethanolamine (2-3 equivalents) relative to benzyl chloride is recommended.[1]

-

Add sodium carbonate (1 molar equivalent relative to benzyl chloride) to the mixture.

-

Heat the mixture to a temperature between 60°C and 100°C.[1]

-

Slowly add benzyl chloride to the reaction mixture.

-

Maintain the reaction at 95-100°C for 2 to 3 hours with vigorous stirring.[1]

-

Monitor the reaction progress using a suitable analytical method (e.g., GC or TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

The product can be purified by vacuum distillation.

Protocol 2: Manufacturing Process via N-Alkylation

This protocol outlines a described manufacturing process.[2]

Materials:

-

Diethanolamine

-

Benzyl chloride

-

Sodium carbonate

-

Methylene dichloride (solvent)

Procedure:

-

Charge a reactor with diethanolamine, sodium carbonate, and methylene dichloride.

-

React the mixture with benzyl chloride at 30°C for 20-22 hours.[2]

-

After the reaction is complete, filter the mixture to remove the sodium chloride formed.

-

The organic layer is then subjected to distillation to remove the methylene dichloride.

-

The final product, this compound, is dried under vacuum to remove any residual moisture.[2]

Protocol 3: Reductive Amination of Benzaldehyde with Diethanolamine

This protocol is a general procedure based on the principles of reductive amination.

Materials:

-

Benzaldehyde

-

Diethanolamine

-

Sodium borohydride (or other suitable reducing agent)

-

Methanol (or other suitable solvent)

Procedure:

-

In a reaction vessel, dissolve benzaldehyde (1 equivalent) and diethanolamine (1-1.2 equivalents) in methanol.

-

Stir the mixture at room temperature for a period to allow for the formation of the iminium ion.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent, such as sodium borohydride (1-1.5 equivalents), in portions, keeping the temperature low.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography.

References

- 1. This compound Research Chemical [benchchem.com]

- 2. environmentclearance.nic.in [environmentclearance.nic.in]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 6. CN109761827A - A kind of preparation method of N- benzyl ethyl alcohol amine - Google Patents [patents.google.com]

Spectroscopic Characterization of N-Benzyldiethanolamine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for N-Benzyldiethanolamine, a tertiary amine with applications in the synthesis of various chemical compounds, including macrocyclic ligands and chelating agents.[1] The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

-

IUPAC Name: 2,2'-(Benzylimino)diethanol

-

Synonyms: N,N-Bis(2-hydroxyethyl)benzylamine[2]

-

CAS Number: 101-32-6[1]

-

Molecular Formula: C₁₁H₁₇NO₂[2]

-

Molecular Weight: 195.26 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound.

2.1. ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.32 | m | 5H | Aromatic-H (C₆H₅) |

| 3.73 | s | 2H | CH₂Ph |

| 3.63 | t | 4H | -CH₂OH |

| 2.89 | br s | 2H | -OH |

| 2.74 | t | 4H | -NCH₂- |

| Table 1: ¹H NMR spectral data for this compound in CDCl₃. Data sourced from The Royal Society of Chemistry.[1] |

2.2. ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~138-140 | Quaternary Aromatic-C |

| ~128-129 | Aromatic-CH |

| ~127 | Aromatic-CH |

| ~60 | -CH₂OH |

| ~58 | CH₂Ph |

| ~55 | -NCH₂- |

| Table 2: Predicted ¹³C NMR chemical shifts for this compound. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Broad | O-H stretch (hydroxyl groups) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 3000-2800 | Medium | Aliphatic C-H stretch |

| 1250-1000 | Medium-Weak | C-N stretch (tertiary amine) |

| Table 3: Characteristic IR absorption bands for this compound.[1] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The molecular ion peak ([M]⁺) for this compound would be observed at an m/z of 195. The fragmentation pattern is expected to be dominated by the stable benzyl cation.

| m/z | Interpretation |

| 195 | [M]⁺ Molecular ion |

| 164 | [M - CH₂OH]⁺ |

| 105 | [M - C₄H₁₀O₂]⁺ |

| 91 | [C₇H₇]⁺ (Benzyl cation, base peak) |

| Table 4: Predicted major fragmentation peaks for this compound in Mass Spectrometry. |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Protocol 1: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃)

-

5 mm NMR tube

-

Pipette and syringe filter

-

Tetramethylsilane (TMS) internal standard

-

NMR Spectrometer (400 MHz or higher recommended)[3]

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.[3]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a small vial.[3]

-

Add a small amount of TMS as an internal standard (signal at 0.00 ppm).[3]

-

Filter the solution through a syringe filter or a pipette with a cotton plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

For ¹H NMR:

-

For ¹³C NMR:

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Manually phase the spectrum and apply a baseline correction.[3]

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.[3]

-

Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities of all signals.

-

Protocol 2: IR Spectroscopy

Objective: To obtain the FTIR spectrum of this compound to identify its functional groups.

Materials:

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or salt plates (NaCl or KBr).

-

This compound sample (liquid).

-

Solvent for cleaning (e.g., isopropanol or acetone).

Procedure (using ATR):

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of the liquid this compound sample directly onto the ATR crystal.

-

Acquire the sample spectrum. The instrument will automatically subtract the background.

-

-

Cleaning:

-

Clean the ATR crystal thoroughly with a soft tissue soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

-

Procedure (using Salt Plates for Neat Liquid):

-

Sample Preparation:

-

Place one or two drops of the liquid sample onto the surface of a clean, dry salt plate.

-

Place a second salt plate on top, spreading the liquid into a thin, uniform film.

-

-

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.[4]

-

-

Cleaning:

-

Disassemble the salt plates and rinse them with a dry solvent (e.g., anhydrous acetone or chloroform). Store them in a desiccator to prevent damage from moisture.

-

Protocol 3: Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system.

-

This compound sample.

-

Volatile solvent (e.g., dichloromethane or methanol).

-

Microsyringe.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like dichloromethane.

-

-

Instrument Setup:

-

Tune and calibrate the mass spectrometer according to the manufacturer's protocol to ensure accurate mass assignments.[5]

-

Set the GC parameters:

-

Injector Temperature: 250 °C[6]

-

Column: A suitable capillary column (e.g., DB-5MS).[6]

-

Oven Program: Start at a low temperature (e.g., 40-50 °C), hold for a few minutes, then ramp at a rate of 8-10 °C/min to a final temperature of around 280-300 °C.[6]

-

Carrier Gas: Helium at a constant flow rate.[6]

-

-

Set the MS parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Ion Source Temperature: ~230 °C[6]

-

-

-

Injection and Analysis:

-

Inject 1 µL of the prepared sample solution into the GC inlet.[6]

-

Start the data acquisition. The sample will be separated by the GC and then analyzed by the MS.

-

-

Data Analysis:

-

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Examine the mass spectrum for this peak to identify the molecular ion and the major fragment ions.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

N-Benzyldiethanolamine (CAS: 101-32-6): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Benzyldiethanolamine is a tertiary amine featuring a benzyl group and two hydroxyethyl groups attached to a central nitrogen atom. This structure makes it a valuable intermediate and building block in various fields of chemical synthesis, from polymer chemistry to the development of complex pharmaceutical precursors. This guide provides a comprehensive overview of its properties, synthesis, analysis, and key applications.

Physicochemical Properties

This compound is a colorless to yellow, viscous liquid under standard conditions. Its key physical and chemical properties are summarized in the table below. The presence of two hydroxyl groups suggests that it is likely soluble in polar organic solvents such as ethanol, methanol, and acetone, and potentially soluble in chlorinated solvents like dichloromethane.

| Property | Value | Source(s) |

| CAS Number | 101-32-6 | [1] |

| Molecular Formula | C₁₁H₁₇NO₂ | [1] |

| Molecular Weight | 195.26 g/mol | [2] |

| IUPAC Name | 2-[benzyl(2-hydroxyethyl)amino]ethanol | [3] |

| Synonyms | 2,2'-(Benzylimino)diethanol, N,N-Bis(2-hydroxyethyl)benzylamine | [1][4] |

| Appearance | Colorless to Yellow to Orange clear liquid | [4][5] |

| Boiling Point | 226 °C | [4] |

| 184 - 185 °C | [3] | |

| Melting Point | 10 °C | [3] |

| Density | 1.09 g/cm³ (at 20°C) | [4] |

| 0.981 g/cm³ (at 25°C) | [3] | |

| Refractive Index | 1.54 (at 20°C) | [4] |

| Flash Point | 178 °C | [4] |

| log Pow | 1 (at 25 °C) | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Characteristic Peaks | Source(s) |

| ¹H NMR | δ 7.32 (m, 5H, Aromatic-H), 3.73 (s, 2H, CH₂Ph), 3.63 (t, 4H, -CH₂OH), 2.89 (br s, 2H, -OH), 2.74 (t, 4H, -NCH₂-) | [2] |

| Infrared (IR) | A broad absorption band in the region of 3400-3300 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl groups. The C-H stretching vibrations of the aromatic ring are typically observed around 3100-3000 cm⁻¹, while the aliphatic C-H stretching vibrations appear in the 3000-2800 cm⁻¹ region. | [2] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

| Hazard Class | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |

| Acute Toxicity (Oral, Dermal) | GHS07 | Danger | H302 + H312: Harmful if swallowed or in contact with skin |

| Skin Corrosion | GHS05 | Danger | H314: Causes severe skin burns and eye damage |

| Flammable Liquids | None | Warning | H227: Combustible liquid |

| Aquatic Hazard (Acute) | None | None | H402: Harmful to aquatic life |

Precautionary Statements:

-

Prevention: P210 (Keep away from heat/sparks/open flames/hot surfaces), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[3]

-

Response: IF ON SKIN: Wash with plenty of water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[1][4]

-

Storage: Store in a well-ventilated place. Keep cool. Store locked up.[6]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[7]

Applications in Synthesis

This compound serves as a versatile intermediate in several synthetic applications.

-

Polymer Chemistry: It is used as a chain extender in the synthesis of polyurethanes. The diol functionality reacts with isocyanate monomers, incorporating the N-benzyl group as a pendant moiety, which influences the mechanical and thermal properties of the polymer.[2]

-

Precursor to Macrocycles and Chelating Agents: The structure of this compound is ideal for constructing macrocyclic compounds like aza-crown ethers. It is a key intermediate in the synthesis of cyclen (1,4,7,10-tetraazacyclododecane), which is a foundational precursor for important chelating agents like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), widely used in medical imaging.[2]

-

Medicinal Chemistry: While direct biological activity is not extensively documented, its structural motifs are found in biologically active molecules. It serves as a scaffold for creating more complex molecular architectures for drug discovery and development.[2]

Caption: Role of this compound as a versatile synthetic intermediate.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the alkylation of diethanolamine with benzyl chloride.

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: To a solution of diethanolamine (2 to 3 molar equivalents) in a suitable organic solvent such as toluene or methylene dichloride, add a base like sodium carbonate (approximately 1.25 molar equivalents).[2]

-

Addition of Benzyl Chloride: Slowly add benzyl chloride (1 molar equivalent) to the reaction mixture while stirring. An elevated temperature, typically between 60°C and 100°C, is maintained to facilitate the reaction.[2] For instance, one procedure specifies heating at 70°C to 80°C for one hour after the addition is complete.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) to ensure the complete consumption of benzyl chloride.

-

Work-up: After the reaction is complete, the mixture is cooled. The solid by-products (e.g., sodium chloride) are removed by filtration.

-

Purification: The solvent is removed from the filtrate by distillation under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Analytical Methods

Standard chromatographic techniques are employed for the analysis and purity assessment of this compound.

5.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of this compound.

Sample Preparation:

-

Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like dichloromethane or methanol.

-

If necessary, create calibration standards by serially diluting the stock solution.

Instrumentation and Conditions (General Protocol):

-

Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: An initial temperature of 40°C held for 3 minutes, then ramped at 8°C/min to 300°C and held for 3 minutes.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

-

5.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for routine purity analysis and quantification.

Sample Preparation:

-

Prepare a stock solution of the sample at 1 mg/mL in the mobile phase diluent (e.g., 50:50 Acetonitrile:Water).

-

Filter the solution through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions (General Protocol):

-

HPLC System: Equipped with a UV-Vis or Diode Array Detector.

-

Column: A C18 reversed-phase column (e.g., Newcrom R1, 4.6 mm x 150 mm, 5 µm).[1]

-

Mobile Phase: A mixture of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid for MS compatibility.[1]

-

Elution: Isocratic or gradient elution depending on the sample complexity.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

References

- 1. CAS 101-32-6 | 4756-1-V7 | MDL MFCD00020587 | N,N-Bis(2-hydroxyethyl)benzylamine | SynQuest Laboratories [synquestlabs.com]

- 2. synchem.de [synchem.de]

- 3. This compound Research Chemical [benchchem.com]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. N-Benzylethanolamine, 96% | Fisher Scientific [fishersci.ca]

- 6. N,N-Bis(2-hydroxyethyl)benzamide | C11H15NO3 | CID 94109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US4748276A - Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)benzylamine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of N-Benzyldiethanolamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Benzyldiethanolamine (NBDEA) in various common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a qualitative solubility profile based on general chemical principles, alongside detailed experimental protocols for the quantitative determination of its solubility. This guide is intended to equip researchers with the necessary information and methodologies to effectively utilize this compound in their work.

Core Concepts: Solubility Profile of this compound

This compound (CAS No. 101-32-6) is a tertiary amine featuring a benzyl group and two hydroxyl groups. This molecular structure imparts a degree of polarity, influencing its solubility in different organic solvents. The presence of the hydroxyl groups allows for hydrogen bonding, while the benzyl group introduces a nonpolar character. Consequently, its solubility is expected to be favorable in polar protic and polar aprotic solvents, with decreasing solubility in nonpolar solvents.

Data Presentation: Qualitative and Quantitative Solubility

While specific quantitative data is scarce, a qualitative assessment of this compound's solubility is presented below. For precise quantitative measurements, the experimental protocols provided in the subsequent sections are recommended.

| Solvent | Chemical Formula | Type | Expected Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Methanol | CH₃OH | Polar Protic | Miscible | Data not available |

| Ethanol | C₂H₅OH | Polar Protic | Miscible | Data not available |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | Data not available |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble | Data not available |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble | Data not available |

| Toluene | C₇H₈ | Nonpolar | Sparingly Soluble | Data not available |

| Hexane | C₆H₁₄ | Nonpolar | Insoluble | Data not available |

| Water | H₂O | Polar Protic | Soluble | ~16.2 (calculated)[1][2][3] |

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the precise solubility of this compound in their solvents of choice, two robust experimental methodologies are detailed below.

Protocol 1: Gravimetric Method for Solubility Determination

This method relies on the preparation of a saturated solution and the subsequent determination of the solute's mass after solvent evaporation.

Materials and Equipment:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Evaporating dish or pre-weighed beaker

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette, ensuring no solid particles are transferred.

-

Filter the collected supernatant through a syringe filter to remove any remaining microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, saturated solution to a pre-weighed evaporating dish or beaker.

-

Carefully evaporate the solvent in a vacuum oven at a temperature below the boiling point of this compound to avoid degradation.

-

Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.

-

Weigh the dish containing the dried this compound residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the dish minus the initial weight of the empty dish.

-

Solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

-

Protocol 2: UV-Vis Spectrophotometric Method for Solubility Determination

This method is suitable for compounds containing a chromophore, such as the benzyl group in this compound, which absorbs ultraviolet or visible light.

Materials and Equipment:

-

This compound

-

Selected organic solvent (must be UV-transparent at the analysis wavelength)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Analytical balance

-

Volumetric flasks and pipettes

-

Vials with screw caps

-

Thermostatically controlled shaker

-

Syringe filters

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Follow steps 1a and 1b from the Gravimetric Method protocol to prepare a saturated solution of this compound.

-

-

Sample Collection and Dilution:

-

After equilibration and settling of the excess solid, withdraw a small, known volume of the supernatant.

-

Filter the sample using a syringe filter.

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

-

Absorbance Measurement and Concentration Determination:

-

Measure the absorbance of the diluted solution at the λmax.

-

Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., g/L, mol/L).

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

N-Benzyldiethanolamine: A Versatile Precursor in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Benzyldiethanolamine, a tertiary amine bearing two hydroxyethyl groups and a benzyl substituent, serves as a valuable and versatile precursor in a variety of organic syntheses. Its unique structural features, combining a nucleophilic nitrogen atom, two reactive hydroxyl groups, and a removable benzyl protecting group, make it an attractive starting material for the construction of complex molecular architectures. This guide provides a comprehensive overview of the utility of this compound in the synthesis of key molecular scaffolds, including nitrogen mustards, functionalized piperidines, and aza-crown ethers, which are of significant interest in medicinal chemistry and materials science.

Spectroscopic and Physical Data of this compound

A thorough understanding of the physical and spectroscopic properties of this compound is crucial for its application in synthesis and for the characterization of its derivatives.

| Property | Value |

| Molecular Formula | C₁₁H₁₇NO₂ |

| Molecular Weight | 195.26 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 164-166 °C at 10 mmHg |

| Density | 1.08 g/cm³ |

| Spectroscopic Data | Details |

| ¹H NMR (CDCl₃) | δ 7.25-7.40 (m, 5H, Ar-H), 3.65 (s, 2H, N-CH₂-Ph), 3.60 (t, J=5.2 Hz, 4H, N-CH₂-CH₂ -OH), 2.65 (t, J=5.2 Hz, 4H, N-CH₂ -CH₂-OH), 2.50 (br s, 2H, OH) |

| ¹³C NMR (CDCl₃) | δ 138.5, 129.0, 128.2, 127.1, 60.5, 59.0, 56.5 |

| IR (neat, cm⁻¹) | 3400 (br, O-H), 3060, 3030, 2940, 2860, 1495, 1450, 1070, 1030, 740, 700 |

| Mass Spec (EI) | m/z (%) = 195 (M⁺, 5), 164 (10), 105 (20), 91 (100), 77 (15), 65 (10) |

Key Synthetic Applications of this compound

This compound is a key starting material for several important classes of organic compounds. The following sections detail the synthesis of nitrogen mustards, functionalized piperidines, and aza-crown ethers, including experimental protocols and reaction data.

Precursor to Nitrogen Mustards

Nitrogen mustards are a class of bifunctional alkylating agents, some of which are used as anticancer drugs. This compound can be readily converted to a protected form of a nitrogen mustard, N-benzyl-bis(2-chloroethyl)amine. The benzyl group can be subsequently removed under reductive conditions to yield the active nitrogen mustard.

Reaction Pathway: Synthesis of N-Benzyl-bis(2-chloroethyl)amine Hydrochloride

Figure 1. Synthesis of N-Benzyl-bis(2-chloroethyl)amine HCl.

Experimental Protocol: Synthesis of N-Benzyl-bis(2-chloroethyl)amine Hydrochloride [1][2]

To a solution of this compound (31.4 g, 160 mmol) in anhydrous dichloromethane (200 mL) at 0°C (ice bath) is added dropwise a solution of thionyl chloride (35.8 mL, 482 mmol) in anhydrous dichloromethane (60 mL). The reaction mixture is then allowed to warm to room temperature and stirred overnight. After the reaction is complete, the solvent is removed by rotary evaporation to yield N-benzyl-bis(2-chloroethyl)amine hydrochloride as a solid.

Quantitative Data:

| Product | Yield | Melting Point |

| N-Benzyl-bis(2-chloroethyl)amine Hydrochloride | 100% | Not specified |

Synthesis of Functionalized Piperidines

Functionalized piperidines are prevalent structural motifs in many pharmaceuticals. This compound, after conversion to N-benzyl-bis(2-chloroethyl)amine, can be used in the synthesis of N-benzyl-4-cyano-4-phenylpiperidine, a key intermediate for the synthesis of the opioid analgesic pethidine (meperidine).

Reaction Pathway: Synthesis of a Functionalized Piperidine

Figure 2. Synthesis of a functionalized piperidine derivative.

Experimental Protocol: Synthesis of 1-Benzyl-4-cyano-4-phenylpiperidine Hydrochloride [3]

A toluene solution of N-benzyl-bis(2-chloroethyl)amine and phenylacetonitrile is treated portionwise with sodamide. After the reaction is complete, the mixture is quenched with water. The toluene layer is separated, and the solvent is removed in vacuo. The residual oil is dissolved in methanol and acidified with concentrated hydrochloric acid to precipitate the product, which is then collected by filtration, washed with cold methanol, and dried.

Quantitative Data:

| Product | Overall Yield (from Benzyl Chloride) |

| 1-Benzyl-4-cyano-4-phenylpiperidine Hydrochloride | ~57% |

Precursor to Aza-Crown Ethers

Aza-crown ethers are macrocyclic compounds with applications in catalysis, ion sensing, and as building blocks for more complex supramolecular structures. This compound is an excellent precursor for the synthesis of N-benzyl aza-crown ethers through cyclization with oligoethylene glycol ditosylates under phase-transfer catalysis conditions.

Reaction Pathway: Synthesis of N-Benzyl-Aza-Crown Ethers

Figure 3. General synthesis of N-benzyl-aza-crown ethers.

Experimental Protocol: General Procedure for the Synthesis of N-Benzyl-Aza-Crown Ethers

A mixture of this compound, an appropriate oligoethylene glycol ditosylate, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a biphasic system of toluene and aqueous sodium hydroxide is stirred vigorously at elevated temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the organic layer is separated, washed with water, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Quantitative Data for a Representative N-Benzyl-Aza-15-Crown-5 Synthesis:

| Reactants | Catalyst | Solvent System | Yield |

| This compound, Tetraethylene glycol ditosylate | Tetrabutylammonium bromide | Toluene / 50% aq. NaOH | Moderate to good |

Conclusion

This compound has demonstrated its utility as a versatile and economically viable precursor for the synthesis of a range of valuable organic compounds. Its application in the preparation of nitrogen mustards, functionalized piperidines, and aza-crown ethers highlights its importance in the fields of medicinal chemistry, drug development, and materials science. The experimental protocols and data presented in this guide offer a foundational resource for researchers and scientists looking to exploit the synthetic potential of this readily accessible starting material. Further exploration of its reactivity is likely to unveil new and efficient pathways to other complex and valuable molecules.

References

N-Benzyldiethanolamine as a Ligand in Coordination Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyldiethanolamine (NBDEA) is a versatile tridentate ligand that has garnered significant interest in the field of coordination chemistry. Its ability to form stable five-membered chelate rings with a variety of metal ions through its central nitrogen atom and two hydroxyl groups makes it a valuable component in the design and synthesis of novel metal complexes. The presence of a benzyl group introduces steric and electronic effects that can be tailored to influence the geometry, stability, and reactivity of the resulting coordination compounds. This technical guide provides a comprehensive overview of the coordination chemistry of NBDEA, including the synthesis of the ligand and its metal complexes, their structural and spectroscopic properties, and potential applications. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in areas such as catalysis, materials science, and medicinal chemistry.

Introduction

This compound, with the chemical formula C₁₁H₁₇NO₂, is a tertiary amine featuring a benzyl group and two hydroxyethyl substituents attached to the nitrogen atom. This structure allows NBDEA to act as a tripodal, tridentate ligand, coordinating to a metal center via the nitrogen and the two deprotonated oxygen atoms of the ethanol arms. This chelation results in the formation of two stable five-membered rings, a favored conformation in coordination chemistry that enhances the thermodynamic stability of the resulting metal complexes. The steric bulk of the benzyl group can influence the coordination geometry and the accessibility of the metal center, while its electronic properties can modulate the Lewis acidity of the metal ion.

NBDEA serves as a crucial precursor in the synthesis of more complex chelating agents, such as aza-crown ethers and cryptands, which are renowned for their selective metal ion binding capabilities. This guide will focus on the fundamental coordination chemistry of NBDEA itself as a primary ligand.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of diethanolamine with benzyl chloride. The reaction involves the nucleophilic attack of the secondary amine group of diethanolamine on the benzylic carbon of benzyl chloride, leading to the formation of a tertiary amine and hydrochloric acid. A base is typically added to neutralize the acid and drive the reaction to completion.

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Diethanolamine

-

Benzyl chloride

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethanolamine (1.0 equivalent) and sodium bicarbonate (1.1 equivalents) in ethanol.

-

Slowly add benzyl chloride (1.0 equivalent) to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

-

Dissolve the crude product in diethyl ether and wash with water to remove any remaining salts and unreacted diethanolamine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation to obtain pure this compound as a colorless to pale yellow oil.

Coordination Complexes of this compound

This compound forms stable complexes with a variety of transition metal ions, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). In these complexes, NBDEA typically acts as a neutral or deprotonated tridentate ligand.

General Synthesis of Metal Complexes

The synthesis of metal complexes of NBDEA generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions can influence the stoichiometry and structure of the final complex.

Caption: General workflow for the synthesis of metal complexes with NBDEA.

Experimental Protocol for the Synthesis of a [Cu(NBDEA)Cl₂] Complex

Materials:

-

This compound

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Methanol

-

Diethyl ether

Procedure:

-

Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask.

-

In a separate flask, dissolve copper(II) chloride dihydrate (1.0 equivalent) in methanol.

-

Slowly add the copper(II) chloride solution to the stirred solution of NBDEA at room temperature. A color change should be observed, indicating complex formation.

-

Stir the reaction mixture for 2-3 hours at room temperature.

-

Reduce the volume of the solvent under reduced pressure until a precipitate begins to form.

-

Add diethyl ether to the concentrated solution to induce further precipitation of the complex.

-

Collect the solid product by filtration, wash with a small amount of cold methanol and then with diethyl ether.

-

Dry the complex in a desiccator over anhydrous calcium chloride.

Structural and Spectroscopic Characterization

The characterization of NBDEA and its metal complexes relies on a combination of analytical techniques to determine their structure, composition, and properties.

Spectroscopic Data

The coordination of NBDEA to a metal center results in characteristic changes in its spectroscopic signatures.

| Technique | This compound (Free Ligand) | [M(NBDEA)X₂] Complex | Interpretation |

| FT-IR (cm⁻¹) | ~3400 (br, ν O-H), ~2950-2850 (ν C-H), ~1100 (ν C-N), ~1050 (ν C-O) | O-H band may disappear or shift upon deprotonation. Shifts in C-N and C-O stretching frequencies. New bands in the far-IR region (~400-600 cm⁻¹) corresponding to ν M-N and ν M-O vibrations. | Confirms coordination of the nitrogen and oxygen atoms to the metal center. |

| ¹H NMR (ppm) | Signals for aromatic protons (~7.2-7.4), benzylic protons (~3.6), methylene protons of ethanol arms (~2.6, ~3.5), and hydroxyl protons (variable). | Broadening of ligand signals due to the paramagnetic nature of many transition metal ions. Significant shifts in the chemical shifts of protons adjacent to the coordinating atoms (N and O). | Provides information about the coordination environment and the electronic effects of the metal ion on the ligand. |

| UV-Vis (nm) | Absorption bands in the UV region corresponding to π-π* transitions of the benzyl group. | Appearance of new absorption bands in the visible region due to d-d transitions of the metal ion. Ligand-to-metal charge transfer (LMCT) bands may also be observed. | Characterizes the electronic structure of the metal complex and provides insights into its geometry. |

Table 1: Summary of expected spectroscopic data for this compound and its metal complexes.

Structural Data

While specific crystal structure data for simple NBDEA complexes are not widely reported in the literature, data from closely related N-substituted diethanolamine complexes can provide valuable insights into the expected coordination geometries and bond parameters. For instance, in complexes of N-methyldiethanolamine, the ligand has been shown to coordinate in a tridentate fashion, leading to distorted trigonal bipyramidal or octahedral geometries depending on the metal ion and co-ligands.

| Parameter | Expected Range | Significance |

| M-N Bond Length (Å) | 2.0 - 2.3 | Indicates the strength of the coordinate bond between the metal and the nitrogen atom of NBDEA. |

| M-O Bond Length (Å) | 1.9 - 2.2 | Reflects the strength of the coordinate bonds between the metal and the oxygen atoms of the ethanol arms. |

| O-M-O Bond Angle (°) | 80 - 90 | The bite angle of the diethanolamine moiety, constrained by the five-membered chelate rings. |

| N-M-O Bond Angle (°) | 75 - 85 | The chelate angle within the five-membered rings formed upon coordination. |

Table 2: Expected structural parameters for metal complexes of this compound based on related structures.

Logical Relationships in NBDEA Coordination Chemistry

The properties and potential applications of NBDEA metal complexes are governed by a series of interconnected factors.

Caption: Interplay of factors influencing the properties and applications of NBDEA metal complexes.

Potential Applications

The versatile coordination chemistry of this compound suggests its utility in several research and development areas:

-

Catalysis: The metal complexes of NBDEA can be explored as catalysts for various organic transformations. The tunable steric and electronic environment around the metal center can be exploited to achieve high activity and selectivity.

-

Materials Science: The ability of NBDEA to form stable complexes makes it a candidate for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic, optical, or porous properties.

-

Drug Development: As a precursor to more complex chelating agents, NBDEA plays a role in the development of radiopharmaceuticals and magnetic resonance imaging (MRI) contrast agents. Furthermore, the biological activity of its own metal complexes warrants investigation.

Conclusion

This compound is a readily accessible and versatile tridentate ligand with significant potential in coordination chemistry. Its ability to form stable chelate complexes with a range of metal ions, coupled with the tunable influence of its benzyl substituent, makes it an attractive building block for the design of functional metal-based systems. This technical guide has provided a foundational overview of the synthesis, characterization, and potential applications of NBDEA in coordination chemistry. The presented experimental protocols and summarized data serve as a valuable resource for researchers aiming to explore the rich and promising chemistry of this ligand. Further investigation into the crystal engineering, reactivity, and biological activity of this compound complexes is anticipated to unveil new opportunities in various scientific disciplines.

Methodological & Application

Synthesis of N-Benzyldiethanolamine: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of N-Benzyldiethanolamine from benzylamine and ethylene oxide. It includes detailed application notes, experimental protocols, safety precautions, and characterization data.

Application Notes

This compound is a tertiary amine that serves as a versatile intermediate in organic synthesis. Its structure, featuring a benzyl group and two hydroxyl functionalities, makes it a valuable building block in the development of various compounds.

One of the primary applications of this compound is as a precursor in the synthesis of N-benzyl aza-crown ethers.[1] These macrocyclic compounds are of significant interest in coordination chemistry and catalysis. The synthesis typically involves the reaction of this compound with an oligoethylene glycol ditosylate under phase-transfer catalysis conditions.[1]

Furthermore, the diethanolamine moiety allows for its use as a chain extender in the production of polyurethanes. The hydroxyl groups can react with isocyanates, incorporating the N-benzyl group as a pendant moiety, which can influence the polymer's final properties. In medicinal chemistry, the this compound scaffold can be a key component in the synthesis of biologically active molecules. The benzyl group can be readily removed via hydrogenolysis, a common deprotection strategy in multi-step syntheses.[1]

The reaction between benzylamine and ethylene oxide is a nucleophilic addition where the nitrogen atom of the amine attacks the carbon of the epoxide ring, leading to its opening. This process occurs sequentially, with two molecules of ethylene oxide reacting with one molecule of benzylamine to form the final product. The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate.[1] While the reaction can be performed without a solvent, the use of water is a viable and environmentally friendly option.[1]

Experimental Protocols

This section details the laboratory-scale synthesis of this compound from benzylamine and ethylene oxide.

Safety Precautions:

-

Ethylene oxide is a highly flammable, toxic, and carcinogenic gas. [2] All manipulations involving ethylene oxide must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[3]

-

An emergency plan should be in place for any potential leaks or exposures. Ensure access to a safety shower and eyewash station.

-

Benzylamine is a corrosive liquid. Avoid contact with skin and eyes. Handle in a fume hood and wear appropriate PPE.

-

The reaction is exothermic and has the potential for a runaway reaction. Ensure adequate cooling and temperature control.

Materials and Equipment:

-

Benzylamine (C₇H₉N, MW: 107.15 g/mol )

-

Ethylene oxide (C₂H₄O, MW: 44.05 g/mol )

-

Water (optional, as solvent)

-

Pressurized reaction vessel (autoclave) equipped with a magnetic stirrer, temperature probe, pressure gauge, and gas inlet/outlet

-

Cooling system for the reactor

-

Vacuum distillation apparatus

Reaction Workflow:

Caption: Workflow for the synthesis of this compound.

Procedure:

-

Reactor Setup: A high-pressure autoclave is charged with benzylamine and, optionally, water as a solvent.

-

Inert Atmosphere: The reactor is sealed and purged with an inert gas, such as nitrogen, to remove any air.

-

Heating: The stirred mixture is heated to the reaction temperature, typically in the range of 95-100°C.[1]

-

Ethylene Oxide Addition: Gaseous or liquid ethylene oxide is then carefully introduced into the reactor. The molar ratio of benzylamine to ethylene oxide is a critical parameter. Based on analogous reactions of amines with ethylene oxide, a molar ratio of amine to ethylene oxide of 1:2 to 1:6 can be considered as a starting point.[4] The pressure in the reactor will increase upon the addition of ethylene oxide.

-

Reaction: The reaction mixture is maintained at the set temperature and pressure with vigorous stirring for a period of 2 to 3 hours to ensure complete conversion.[1]

-

Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature. Any unreacted ethylene oxide is carefully vented to a scrubbing system.

-

Work-up: The crude reaction mixture is transferred from the reactor. If water was used as a solvent, it is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude this compound is purified by vacuum distillation to obtain the final product.

Data Presentation

The following tables summarize the key parameters and expected outcomes for the synthesis of this compound.

Table 1: Reaction Parameters

| Parameter | Value/Range | Notes |

| Reactants | Benzylamine, Ethylene Oxide | High purity reagents are recommended. |

| Molar Ratio (Benzylamine:Ethylene Oxide) | 1:2.2 (suggested) | A slight excess of ethylene oxide ensures complete reaction of the secondary amine intermediate. |

| Solvent | Water or neat (no solvent) | Water is a green solvent option.[1] |

| Temperature | 95 - 100 °C | Higher temperatures accelerate the reaction rate.[1] |

| Reaction Time | 2 - 3 hours | Monitor reaction progress by GC or TLC if possible.[1] |

| Pressure | Autogenous | The pressure will depend on the temperature and amount of ethylene oxide added. |

Table 2: Product Characterization

| Property | Value | Method |

| Appearance | Colorless to pale yellow liquid | Visual Inspection |

| Molecular Formula | C₁₁H₁₇NO₂ | - |

| Molecular Weight | 195.26 g/mol | - |

| Boiling Point | Not specified in search results | Vacuum Distillation |

| Purity (expected) | >95% | Gas Chromatography (GC) |

| Yield (expected) | High | Gravimetric |

Visualizations

Reaction Pathway:

The synthesis of this compound proceeds through a two-step nucleophilic addition of benzylamine to ethylene oxide.

Caption: Reaction pathway of benzylamine with ethylene oxide.

References

- 1. This compound Research Chemical [benchchem.com]

- 2. integral-corp.com [integral-corp.com]

- 3. EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents [patents.google.com]

- 4. CN103664653A - Method for preparing 2-[(N-benzyl-N-phenyl)amino]ethanol - Google Patents [patents.google.com]

Application Notes and Protocols for N-Alkylation using N-Benzyldiethanolamine via Borrowing Hydrogen Methodology

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of pharmaceuticals and biologically active molecules. Traditional methods for N-alkylation often rely on the use of reactive alkyl halides, which can generate stoichiometric amounts of waste and may require harsh reaction conditions. The "borrowing hydrogen" (BH) or "hydrogen autotransfer" (HA) methodology has emerged as an atom-economical and environmentally benign alternative.[1][2][3][4] This strategy utilizes alcohols as alkylating agents, with water as the only byproduct.[4][5]

N-Benzyldiethanolamine is a versatile chemical scaffold containing both a tertiary amine and two primary alcohol functionalities. While not a classical alkylating agent, its diol structure can be leveraged for N-alkylation of primary and secondary amines through a transition-metal-catalyzed borrowing hydrogen process. In this reaction, the catalyst temporarily "borrows" hydrogen from one of the alcohol groups of this compound to form an aldehyde in situ. This aldehyde then condenses with the amine substrate to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the N-alkylated product. This protocol outlines a general procedure for this transformation, which is particularly useful in drug discovery for scaffold diversification and the synthesis of complex amine derivatives.

Data Presentation: N-Alkylation of Amines with Alcohols (Analogous Systems)

Direct quantitative data for N-alkylation using this compound as the alkylating agent is not extensively reported. The following table summarizes representative data from analogous N-alkylation reactions of various amines with different alcohols using the borrowing hydrogen methodology, providing an expected range of efficacy for the proposed protocol.

| Entry | Amine Substrate | Alcohol Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Benzyl Alcohol | [Ru(p-cymene)Cl₂]₂ / dppf | K₂CO₃ | Toluene | 110 | 24 | 95 |

| 2 | p-Anisidine | 1-Octanol | [Ru]-3 (2.5 mol%) | KOtBu | Toluene | 70 | 24 | 92 |

| 3 | Aniline | Benzyl Alcohol | UiO-66–PPh₂–Ir (0.6 mol%) | KOtBu | Dioxane | 110 | 12 | 86 |

| 4 | 4-Chloroaniline | Benzyl Alcohol | Mn-PNP complex 1 (3 mol%) | KOtBu | Toluene | 100 | 24 | 85 |

| 5 | Amino-1,3,5-triazine | Benzyl Alcohol | RuCl₂(PPh₃)₃ (5 mol%) | NaH | Dioxane | 120 | 12 | 88 |

| 6 | Aniline | 1,4-Butanediol | [Cp*IrI₂]₂ | - | Water | 100 | 24 | 78 (pyrrolidine) |

| 7 | Sulfonamide | Benzyl Alcohol | [Ru(p-cymene)Cl₂]₂ / DPEphos | K₂CO₃ | Toluene | 110 | 24 | 85 |

Mandatory Visualizations

Caption: General workflow for N-alkylation via borrowing hydrogen.

Caption: The borrowing hydrogen catalytic cycle for N-alkylation.

Experimental Protocols

General Protocol for the N-Alkylation of an Aromatic Amine with this compound

This protocol describes a general procedure for the mono-N-alkylation of a primary aromatic amine using one of the two hydroxyl groups of this compound. Optimization of catalyst, ligand, base, temperature, and reaction time may be necessary for specific substrates.

Materials:

-

This compound

-

Aromatic amine (e.g., Aniline, p-Anisidine)

-

[Ru(p-cymene)Cl₂]₂ (or other suitable Ru/Ir catalyst)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf) (or other suitable ligand)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Anhydrous toluene

-

Oven-dried Schlenk tube or sealed vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for work-up and purification

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the ruthenium catalyst precursor [Ru(p-cymene)Cl₂]₂ (0.025 mmol, 2.5 mol%) and the ligand dppf (0.05 mmol, 5 mol%).

-

Add the amine substrate (1.2 mmol, 1.2 equivalents) and this compound (1.0 mmol, 1.0 equivalent).

-

Finally, add anhydrous potassium carbonate (2.0 mmol, 2.0 equivalents).

-

The vessel is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

-

Anhydrous toluene (2.0 mL) is added via syringe.

-

-

Reaction Execution:

-

The sealed reaction vessel is placed in a preheated oil bath at 110 °C.

-

The reaction mixture is stirred vigorously for 12-24 hours.

-

The progress of the reaction can be monitored by taking aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Work-up and Isolation:

-

Once the reaction is deemed complete, the vessel is removed from the oil bath and allowed to cool to room temperature.

-

The reaction mixture is diluted with ethyl acetate (10 mL) and filtered through a pad of Celite® to remove the catalyst and inorganic base. The pad is washed with additional ethyl acetate (2 x 5 mL).

-

The combined filtrate is concentrated under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude residue is purified by flash column chromatography on silica gel.

-

A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is used to isolate the desired N-alkylated product.

-

Fractions containing the product are combined and the solvent is removed under reduced pressure to afford the purified product.

-

-

Characterization:

-

The structure and purity of the final product are confirmed by standard analytical techniques, such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.

-

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Transition metal catalysts and phosphine ligands can be toxic and air-sensitive; handle under an inert atmosphere.

-

Anhydrous solvents are flammable and should be handled with care.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

- 1. Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols under Mild Conditions Using the Borrowing Hydrogen Methodology [organic-chemistry.org]

- 2. N -Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06751C [pubs.rsc.org]

- 3. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Developments in Borrowing Hydrogen Methodology in N-alkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of Macrocyclic Compounds Using N-Benzyldiethanolamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyldiethanolamine is a valuable and versatile tertiary amine widely employed as a key building block in the synthesis of nitrogen-containing macrocycles, particularly aza-crown ethers. Its structure, featuring a benzyl-protected nitrogen atom and two hydroxyl groups, allows for the construction of macrocyclic frameworks that are precursors to a variety of functional molecules with applications in coordination chemistry, catalysis, and drug development. The benzyl group serves as a convenient protecting group that can be removed in later synthetic steps to yield the free aza-crown ether.

These macrocyclic compounds are of significant interest due to their ability to selectively bind cations, a property governed by the size of the macrocyclic cavity and the nature of the heteroatoms within the ring. This selective binding is crucial for applications such as ion sensing, phase-transfer catalysis, and the development of contrast agents for medical imaging.

This document provides detailed protocols for the synthesis of a representative aza-crown ether, N-benzyl-aza-15-crown-5, using this compound. It also includes information on the debenzylation process to obtain the final macrocycle and presents quantitative data on reaction yields.

Data Presentation

The synthesis of aza-crown ethers from this compound typically proceeds with moderate to good yields, which can be influenced by factors such as the ring size of the target macrocycle and the specific reaction conditions employed.

| Product | Reactants | Base/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Benzyl-aza-15-crown-5 | This compound, Tetraethylene glycol ditosylate | NaH / DMF | 80-100 | 12-24 | 40-60 | General Method[1] |

| N-Benzyl-aza-18-crown-6 | This compound, Pentaethylene glycol ditosylate | NaH / THF | 60-80 | 12-24 | 35-55 | General Method[1] |

| Aza-15-crown-5 | N-Benzyl-aza-15-crown-5 | H₂, Pd/C / Ethanol | 25 | 4-8 | >90 | General Method |

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-aza-15-crown-5

This protocol details the synthesis of N-benzyl-1,4,7,10-tetraoxa-13-azacyclopentadecane (N-benzyl-aza-15-crown-5) from this compound and tetraethylene glycol ditosylate.

Materials:

-

This compound

-

Tetraethylene glycol ditosylate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-